molecular formula C5H14N2 B14289020 Pentane-2,3-diamine CAS No. 115947-67-6

Pentane-2,3-diamine

Cat. No.: B14289020
CAS No.: 115947-67-6
M. Wt: 102.18 g/mol
InChI Key: ZNUSBSVDROQNFN-UHFFFAOYSA-N
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Description

Pentane-2,3-diamine is an organic compound with the molecular formula C5H14N2. It is a type of diamine, which means it contains two amino groups (-NH2) attached to a pentane backbone. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Pentane-2,3-diamine can be synthesized through several methods. One common approach involves the reduction of 2,3-pentanedione using ammonia and hydrogen in the presence of a catalyst such as Raney nickel. The reaction typically occurs under high pressure and elevated temperatures to ensure complete reduction.

Industrial Production Methods

In an industrial setting, this compound can be produced via the catalytic hydrogenation of 2,3-pentanedione. This process involves the use of a continuous flow reactor where the reactants are continuously fed into the system, and the product is continuously removed. This method allows for efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions

Pentane-2,3-diamine undergoes various chemical reactions, including:

    Oxidation: The amino groups can be oxidized to form nitroso or nitro compounds.

    Reduction: The compound can be further reduced to form secondary or tertiary amines.

    Substitution: The amino groups can participate in nucleophilic substitution reactions, where they are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Nitroso-pentane or nitro-pentane derivatives.

    Reduction: Secondary or tertiary amines.

    Substitution: Alkylated or acylated derivatives of this compound.

Scientific Research Applications

Pentane-2,3-diamine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound can be used in the study of enzyme mechanisms and protein interactions.

    Medicine: this compound derivatives are investigated for their potential therapeutic properties.

    Industry: It is used in the production of polymers and as a curing agent in epoxy resins.

Mechanism of Action

The mechanism by which pentane-2,3-diamine exerts its effects involves its interaction with various molecular targets. The amino groups can form hydrogen bonds with other molecules, influencing their structure and function. In biological systems, this compound can interact with enzymes and proteins, affecting their activity and stability.

Comparison with Similar Compounds

Similar Compounds

    Ethylenediamine: A simpler diamine with two amino groups attached to a two-carbon chain.

    1,3-Diaminopropane: Contains two amino groups attached to a three-carbon chain.

    Cadaverine (Pentane-1,5-diamine): Similar to pentane-2,3-diamine but with amino groups at the 1 and 5 positions.

Uniqueness

This compound is unique due to the position of its amino groups on the 2 and 3 carbons of the pentane chain. This positioning affects its reactivity and the types of reactions it can undergo, making it distinct from other diamines.

Properties

CAS No.

115947-67-6

Molecular Formula

C5H14N2

Molecular Weight

102.18 g/mol

IUPAC Name

pentane-2,3-diamine

InChI

InChI=1S/C5H14N2/c1-3-5(7)4(2)6/h4-5H,3,6-7H2,1-2H3

InChI Key

ZNUSBSVDROQNFN-UHFFFAOYSA-N

Canonical SMILES

CCC(C(C)N)N

Origin of Product

United States

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